4-(1,3-benzothiazol-2-yl)quinolin-2-ol
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Description
“4-(1,3-Benzothiazol-2-yl)quinolin-2-ol” is a chemical compound with the molecular formula C16H10N2OS . It is a benzothiazole derivative, which is a class of compounds known for their diverse range of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives like “this compound” can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines is also proposed for the synthesis of quinazolin-4(1H)-ones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring fused with a quinoline ring . The benzothiazole ring system is found in various marine and terrestrial natural compounds and is widely used due to its highly pharmaceutical and biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C16H10N2OS), molecular weight, and structure . More specific properties such as melting point, boiling point, and density were not found in the search results .Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-(1,3-benzothiazol-2-yl)quinolin-2-ol are wild-type EGFR , mutant-type EGFR (EGFR T790M) , and BRAF V600E . These targets play a crucial role in cell proliferation and survival, making them important targets for anticancer therapies.
Mode of Action
This compound interacts with its targets by acting as a multi-target inhibitor . This means it can bind to multiple targets simultaneously, disrupting their normal function and leading to changes in cellular processes.
Result of Action
The compound’s action results in antiproliferative activity , which is often due to the induction of apoptosis . This means the compound can inhibit cell growth and induce programmed cell death, which is a desirable outcome in the treatment of diseases like cancer.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-15-9-11(10-5-1-2-6-12(10)17-15)16-18-13-7-3-4-8-14(13)20-16/h1-9H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYXWJOXXPNKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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